tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate
Overview
Description
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C21H39NO2Sn and a molecular weight of 456.25 . This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Preparation Methods
The synthesis of tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate typically involves the stannylation of 1H-pyrrole-1-carboxylic acid derivatives. One common method is the reaction of 1H-pyrrole-1-carboxylic acid with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic acid derivative.
Substitution: The stannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Stille coupling reaction typically yields biaryl or vinyl-aryl compounds .
Scientific Research Applications
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism by which tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate exerts its effects is primarily through its role as a reagent in organic synthesis. The stannyl group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners such as aryl halides. The palladium catalyst facilitates the formation of the carbon-carbon bond by coordinating with both the stannyl group and the electrophile, allowing for the transfer of the stannyl group to the electrophile.
Comparison with Similar Compounds
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is unique in its combination of a stannyl group and a pyrrole ring, which makes it particularly useful in cross-coupling reactions. Similar compounds include:
1H-Pyrrole-1-carboxylic acid, 2-(trimethylstannyl)-, 1,1-dimethylethyl ester: This compound has a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and the types of reactions it undergoes.
1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, methyl ester: This compound has a methyl ester group instead of a 1,1-dimethylethyl ester group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
tert-butyl 2-tributylstannylpyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h4-6H,1-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFTUFMCGLLLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463592 | |
Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172282-33-6 | |
Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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